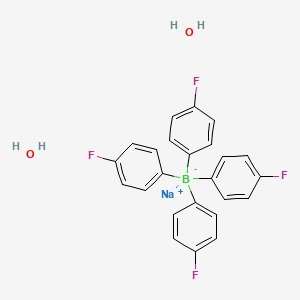![molecular formula C31H25N3O3 B6343359 [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate CAS No. 1029773-06-5](/img/structure/B6343359.png)
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate: is a synthetic compound that belongs to the class of aromatic heterocycles It is characterized by the presence of an acridine moiety linked to a piperazine ring, which is further connected to a phenyl benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate typically involves the following steps:
Formation of the acridine-9-carbonyl chloride: This is achieved by reacting acridine with thionyl chloride under reflux conditions.
Synthesis of the piperazine intermediate: The piperazine ring is introduced by reacting the acridine-9-carbonyl chloride with piperazine in the presence of a base such as triethylamine.
Coupling with phenyl benzoate: The final step involves the esterification of the piperazine intermediate with phenyl benzoate under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridine N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Acridine N-oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting materials.
Biology and Medicine:
Anticancer Research: The acridine moiety is known for its intercalating properties, making the compound a potential candidate for anticancer drug development.
Antimicrobial Agents:
Industry:
Dye Manufacturing: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Polymer Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate involves multiple pathways:
Intercalation: The acridine moiety intercalates into DNA, disrupting the replication process and leading to cell death.
Membrane Interaction: The piperazine ring interacts with cell membranes, altering their permeability and leading to antimicrobial effects.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular metabolism, contributing to its biological activity.
Comparison with Similar Compounds
- [4-(acridine-9-carbonyl)piperazin-1-yl]phenyl acetate
- [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] butyrate
- [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] propionate
Comparison:
- Structural Differences: While the core structure remains similar, the ester group varies among these compounds, leading to differences in their physical and chemical properties.
- Biological Activity: The presence of different ester groups can influence the compound’s ability to interact with biological targets, resulting in variations in their efficacy and potency.
- Applications: Each compound may have unique applications based on its specific properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O3/c35-30(29-25-13-4-6-15-27(25)32-28-16-7-5-14-26(28)29)34-19-17-33(18-20-34)23-11-8-12-24(21-23)37-31(36)22-9-2-1-3-10-22/h1-16,21H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBKONTYPMRBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
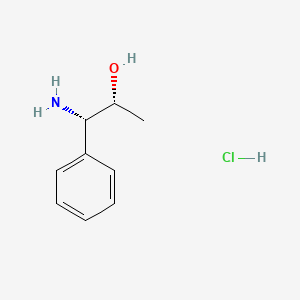
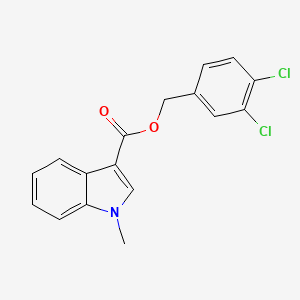
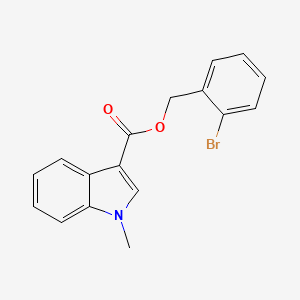
![5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B6343322.png)
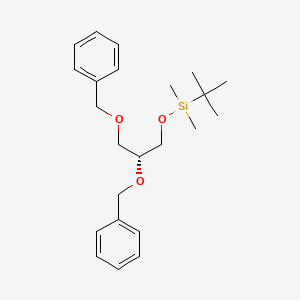
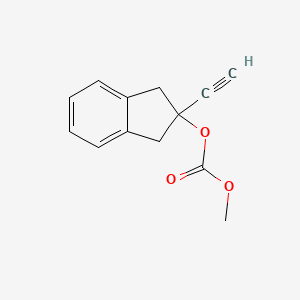
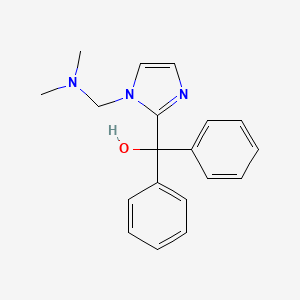

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)
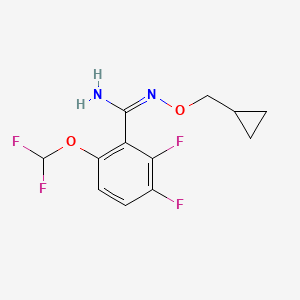
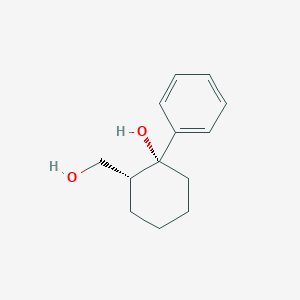
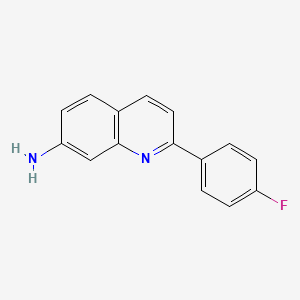
![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)
